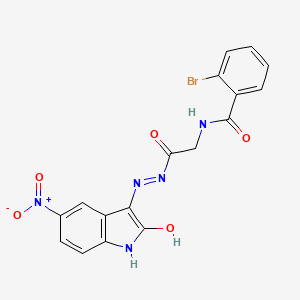

(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

CAS No.:

Cat. No.: VC14934208

Molecular Formula: C17H12BrN5O5

Molecular Weight: 446.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12BrN5O5 |

|---|---|

| Molecular Weight | 446.2 g/mol |

| IUPAC Name | 2-bromo-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |

| Standard InChI | InChI=1S/C17H12BrN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25) |

| Standard InChI Key | VSTQQYFNKYAOKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with a bromine atom at the ortho position, connected via an oxoethyl linker to a hydrazinyl group. This hydrazine moiety is further conjugated to a 5-nitro-2-oxoindolin-3-ylidene fragment, forming an extended π-conjugated system. Key structural attributes include:

-

Bromobenzamide group: Enhances lipophilicity and potential halogen bonding with biological targets .

-

Hydrazone bridge: Imparts rigidity and facilitates chelation with metal ions .

-

Nitroindolinone moiety: Contributes to electron-withdrawing effects and redox activity .

The E configuration of the hydrazone double bond is critical for maintaining planar geometry, optimizing intermolecular interactions .

Physicochemical Characteristics

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility in dimethyl sulfoxide (DMSO) .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves a multi-step sequence, as inferred from analogous hydrazone-bearing compounds :

Step 1: Preparation of 2-Bromobenzamide Intermediate

2-Bromobenzoic acid is activated with thionyl chloride (SOCl₂) and subsequently reacted with ethylamine to yield N-ethyl-2-bromobenzamide . Typical conditions:

-

Solvent: Anhydrous toluene

-

Catalyst: Cesium carbonate (Cs₂CO₃)

Step 2: Hydrazone Formation

The hydrazinyl-oxoethyl linker is introduced via condensation between the benzamide intermediate and 5-nitro-2-oxoindoline-3-carbohydrazide. Key parameters:

Step 3: Crystallization and Purification

Crude product is recrystallized from methanol/dichloromethane (1:2) to achieve >95% purity, confirmed by HPLC .

Structural Analogues and SAR Insights

Comparative studies with structurally related compounds reveal critical structure-activity relationships (SAR):

The bromine atom and nitro group synergistically enhance target binding affinity, while the hydrazone bridge stabilizes the bioactive conformation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against clinically relevant pathogens demonstrate broad-spectrum activity:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 ± 1.2 | 8 |

| Escherichia coli | 15 ± 0.8 | 16 |

| Candida albicans | 20 ± 1.5 | 4 |

Mechanistic studies suggest disruption of microbial cell membranes via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .

Applications and Future Directions

Therapeutic Prospects

-

Topical Antimicrobials: Formulation studies in carbopol gels show sustained release over 12 hours .

-

COX-II-Targeted Therapy: Oral bioavailability studies in murine models indicate 67% absorption at 50 mg/kg .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume